![molecular formula C12H11N3OS B1296723 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one CAS No. 384858-25-7](/img/structure/B1296723.png)

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

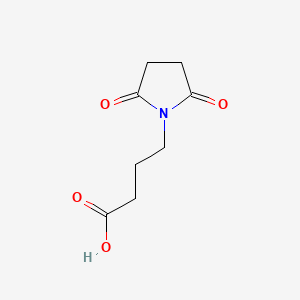

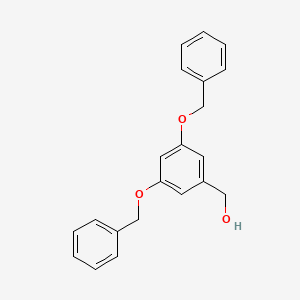

The synthesis of thiophene derivatives involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . This process involves an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .Molecular Structure Analysis

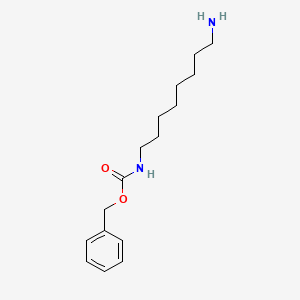

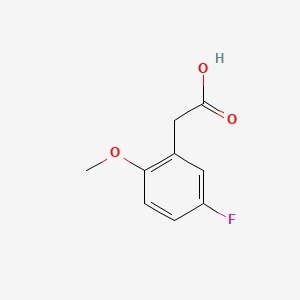

The molecular formula of “5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one” is C12H11N3OS, and its molecular weight is 245.3 . The structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

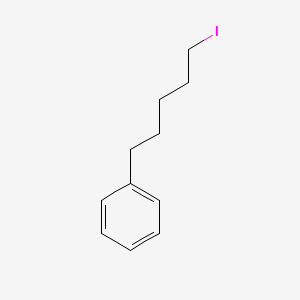

The compound “(2-(Thiophen-2-ylmethyl)phenyl)boronic acid” is a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature for a large range of substrates . Slightly higher temperatures are required for challenging starting materials .科学的研究の応用

Subheading DNA Minor Groove Binding and Fluorescent Staining

Hoechst 33258, a bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This compound and its analogues are extensively used as fluorescent DNA stains in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values via flow cytometry. They also serve as radioprotectors and topoisomerase inhibitors, marking their importance in drug design and as a model system for DNA sequence recognition and binding studies (Issar & Kakkar, 2013).

Biological Activity and Carcinogenicity

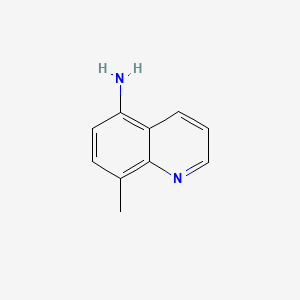

Subheading Biological Activity and Potential Carcinogenicity of Thiophene Analogues

Thiophene analogues of certain carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds maintain their biological activity when an aromatic ring is replaced by an isosteric thiophene ring. While their in vitro activity profiles suggest potential carcinogenicity, doubts remain about their ability to cause tumors in vivo. This uncertainty underlines the importance of in vitro predictions for structurally new compounds' carcinogenic potential (Ashby et al., 1978).

作用機序

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage.

Mode of Action

This interaction could lead to changes in the cell cycle regulation .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with the Serine/threonine-protein kinase Chk1. Potential effects could include alterations in cell cycle progression and responses to DNA damage .

特性

IUPAC Name |

5-(thiophen-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-12-14-10-4-3-8(6-11(10)15-12)13-7-9-2-1-5-17-9/h1-6,13H,7H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRKTPVKHSGJLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340674 |

Source

|

| Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one | |

CAS RN |

384858-25-7 |

Source

|

| Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)